5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements and Syntheses
Research on similar compounds has led to insights into chemical rearrangements and syntheses. For instance, the heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride has been shown to afford acetyl derivatives of the isomeric 4-substituted 5-anilino-1,2,3-triazoles. These compounds can undergo further transformations, such as conversion into v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali (Sutherland & Tennant, 1971).
Anticancer and Antimicrobial Applications
Some derivatives of 1,2,3-triazoles, closely related to the query compound, have shown potential in anticancer and antimicrobial applications. For example, N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for in vitro antiproliferative activity against various cancer cell lines, demonstrating significant growth inhibition (Maggio et al., 2011). Additionally, novel pyrazolopyrimidines derivatives, another closely related group, have been synthesized and shown to have anti-5-lipoxygenase and anticancer activities (Rahmouni et al., 2016).
Synthesis of Novel Compounds
The synthesis of novel compounds using triazole derivatives is a significant area of research. For instance, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate has been reported, leading to the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones. These reactions highlight the versatility of triazole derivatives in synthesizing a wide range of potentially bioactive compounds (Astakhov et al., 2014).
Antimicrobial Agents
Another significant application of triazole derivatives is in the development of antimicrobial agents. The synthesis and evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have demonstrated promising results against primary pathogens, including various bacterial and fungal strains. These compounds have shown selective action and no significant impact on the viability of human cells, making them potential candidates for antimicrobial drug development (Pokhodylo et al., 2021).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-11-3-9-15(10-4-11)24-17(19)16(22-23-24)18(26)21-14-7-5-13(6-8-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUIBPJESJASSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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